2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 474.98 g/mol. This compound exhibits a purity level typically around 95% and is primarily utilized for research purposes in pharmacology and biochemistry.
This compound belongs to the class of thiazine derivatives and is categorized as a heterocyclic compound due to its incorporation of nitrogen and sulfur atoms in the ring structure. It has been identified in various chemical databases such as PubChem, indicating its relevance in ongoing scientific research.
The synthesis of 2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process may include:
The precise conditions for each step, including temperature, solvent choice, and reaction times, are crucial for optimizing yield and purity .
The molecular structure of 2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide can be represented using various structural notations:
InChI=1S/C21H19ClN4O3S2/c1-12-5-4-6-13(2)19(12)24-18(27)11-30-21-23-10-17-20(25-21)15-8-7-14(22)9-16(15)26(3)31(17,28)29/h4-10H,11H2,1-3H3,(H,24,27)
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=C(C=C4)Cl)N(S3(=O)=O)C
These representations highlight the intricate arrangement of atoms within the molecule, including its aromatic rings and functional groups.
The compound is expected to participate in various chemical reactions typical for thiazine derivatives:
These reactions are significant for modifying the compound's properties or enhancing its biological activity .
The mechanism of action for 2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is not fully elucidated but may involve:
Research into its pharmacodynamics is ongoing to better understand its therapeutic potential .
The physical properties of 2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests potential uses in synthetic organic chemistry as an intermediate or active pharmaceutical ingredient .
The primary applications of 2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide lie in:
Continued research will likely expand its applications within medicinal chemistry and related fields .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7